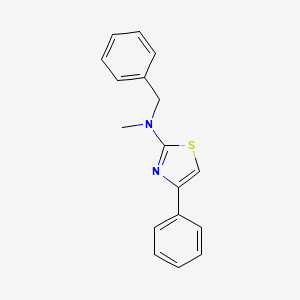

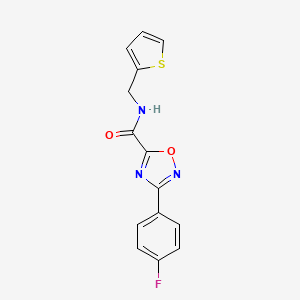

N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Similar compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized using elemental analyses, IR, NMR, and X-ray data (Dani et al., 2013). These methods likely apply to the synthesis of "N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine" as well.

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed through single-crystal X-ray diffraction and DFT studies (Özdemir et al., 2009). This analysis can provide insights into the compound's geometry and electronic properties.

Chemical Reactions and PropertiesThiazole derivatives exhibit various chemical reactions, including cyclization and condensation, influenced by catalysts like manganese(II) (Dani et al., 2013). These reactions are crucial for understanding the chemical behavior of "N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine."

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, can be inferred from similar compounds like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, which has been characterized using NMR, IR, and X-ray diffraction (Özdemir et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic structure, can be understood through studies on similar thiazole compounds. For example, negative values of HOMO and LUMO energies indicate stability, as seen in related research (Dani et al., 2013).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antimicrobial activity against various bacterial and fungal strains. Some molecules demonstrated higher potency than reference drugs, particularly against Gram-positive strains. Compound 3e showed the highest growth inhibitory effect against all tested pathogens, indicating its potential as an antimicrobial agent (Bikobo et al., 2017).

Anticancer Activity

N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity. These compounds reduced tumor volume and viable cell count, and increased tumor weight inhibition, ascites cells inhibition, non-viable cell count, and life span in Male Swiss albino mice using Ehrlich’s Ascites carcinoma cells. The study concluded that these derivatives are active anticancer agents, with compounds 2d & 4d being the most potent (Naskar et al., 2015).

Optical and Electronic Applications

The compound's derivatives have been explored for their optical and electronic applications, demonstrating significant emissions and potential as security inks or sensors. For example, a novel V-shaped molecule exhibited morphology-dependent fluorochromism in highly contrasted colors induced by mechanical force or surrounding pH stimuli, making it suitable for security ink applications without the need for a covering reagent (Lu & Xia, 2016).

Anti-bacterial and Corrosion Inhibition

Benzothiazole Schiff bases and their lanthanide (III) complexes showed significant emissions and good anti-bacterial activity against skin infection and food poisoning-causing bacteria, as well as pimple-causing bacteria. These compounds also displayed potential as corrosion inhibitors, highlighting their diverse applicability in both medicinal and industrial fields (Mishra et al., 2020).

Zukünftige Richtungen

The future directions in the research of “N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and eco-friendly synthetic routes for these compounds could be another area of focus .

Eigenschaften

IUPAC Name |

N-benzyl-N-methyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-19(12-14-8-4-2-5-9-14)17-18-16(13-20-17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSHEQRWERAEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5524020.png)

![3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)